

# Sodium tetrafluoroborate chemical properties and structure

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Compound Name: Sodium tetrafluoroborate

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## Sodium Tetrafluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and structural characteristics of **sodium tetrafluoroborate** ( $\text{NaBF}_4$ ). The information is presented to support research, scientific analysis, and drug development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical structure and behavior.

## Chemical Properties and Structure

**Sodium tetrafluoroborate** is an inorganic salt with the chemical formula  $\text{NaBF}_4$ . It presents as a white, crystalline, odorless solid.<sup>[1]</sup> This compound is known for its high solubility in water and hygroscopic nature, readily absorbing moisture from the air.<sup>[1][2]</sup>

## Structure

**Sodium tetrafluoroborate** consists of a sodium cation ( $\text{Na}^+$ ) and a tetrafluoroborate anion ( $\text{BF}_4^-$ ). The tetrafluoroborate anion possesses a tetrahedral geometry with a central boron atom covalently bonded to four fluorine atoms. The bonding within the crystal lattice is ionic, between the sodium cations and the tetrafluoroborate anions.

The crystal structure of **sodium tetrafluoroborate** is orthorhombic, belonging to the space group Cmcm.[3]

## Physicochemical Properties

A summary of the key physicochemical properties of **sodium tetrafluoroborate** is provided in the table below for easy reference and comparison.

| Property            | Value                    | References |
|---------------------|--------------------------|------------|
| Molecular Formula   | NaBF <sub>4</sub>        | [4]        |
| Molar Mass          | 109.79 g/mol             | [4]        |
| Appearance          | White crystalline powder | [1]        |
| Melting Point       | 384 °C (decomposes)      | [1][4]     |
| Density             | 2.47 g/cm <sup>3</sup>   | [4]        |
| Solubility in Water | 108 g/100 mL at 26.5 °C  | [5]        |

## Solubility Data

The solubility of **sodium tetrafluoroborate** in water at a specific temperature is detailed below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | References |
|---------|------------------|------------------------|------------|
| Water   | 26.5             | 108                    | [5]        |

## Reactivity and Decomposition

**Sodium tetrafluoroborate** is a stable compound under normal conditions. However, it undergoes decomposition upon heating to its melting point. The thermal decomposition reaction yields sodium fluoride (NaF) and boron trifluoride (BF<sub>3</sub>), as illustrated in the following equation:



The decomposition is significant at temperatures above 384 °C.[1][4] In aqueous solutions, the tetrafluoroborate anion can undergo hydrolysis, particularly when heated.[5]

## Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of **sodium tetrafluoroborate** are provided below.

### Synthesis of Sodium Tetrafluoroborate

#### Method 1: From Boric Acid and Hydrofluoric Acid

This method involves the reaction of boric acid with hydrofluoric acid, followed by neutralization with sodium carbonate.

- Materials: Boric acid ( $H_3BO_3$ ), 40% Hydrofluoric acid (HF), Sodium Carbonate ( $Na_2CO_3$ ), Platinum dish.
- Procedure:
  - In a platinum dish, with cooling, add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid.[6]
  - Allow the mixture to stand for six hours at room temperature.[6]
  - Cool the mixture with ice and add 5.3 g of dry sodium carbonate.[6]
  - Evaporate the resulting solution until crystallization begins.[6]
  - The salt can be recrystallized from water to obtain large single crystals.[6]
  - Dry the final product under vacuum.[6]

#### Method 2: From Boric Acid, Sodium Fluoride, and Hydrochloric Acid

This procedure utilizes boric acid, sodium fluoride, and concentrated hydrochloric acid.

- Materials: Boric acid (340 g, 5.5 mol), Sodium Fluoride ( $NaF$ , 950 g, 22.6 mol), Concentrated Hydrochloric Acid (HCl, 1400 mL, 16.5 mol).

- Procedure:
  - Add boric acid and sodium fluoride to concentrated hydrochloric acid with vigorous shaking and occasional cooling.[2]
  - After allowing the mixture to stand for 2 hours, filter the solution to obtain an aqueous solution of **sodium tetrafluoroborate**.[2]

## Determination of Aqueous Solution Density

This protocol describes the determination of the density of **sodium tetrafluoroborate** solutions using an oscillating U-tube density meter.

- Sample Preparation:
  - Purify commercial **sodium tetrafluoroborate** (98%) by recrystallization from hot water. Dissolve 125.8 g of  $\text{NaBF}_4$  in 60 mL of hot Millipore water.[3]
  - Cool the solution and separate the precipitated crystals by suction filtration.[3]
  - Physically separate the white  $\text{NaBF}_4$  crystals and dry them in an oven at 120 °C to a constant weight. Store in a desiccator.[3]
  - Prepare solutions by weighing the dried crystals and adding degassed Millipore water by weight. Use an analytical balance with 0.1 mg sensitivity and correct for air buoyancy.[3]
- Instrumentation: Anton Parr DMA 4500 oscillating U-tube density meter.
- Procedure:
  - Calibrate the density meter with boiled (degassed) Millipore water (density at 20°C, 0.998204 g/mL) after each series of measurements.[3]
  - Determine the densities of the prepared  $\text{NaBF}_4$  solutions at 20.0 °C.[3]
  - Validate the density meter measurements by determining the densities of select solutions using a 10 mL Gay-Lussac specific gravity bottle and by measuring the mass of solution delivered from a 1 mL pipet, with the volumes of the glassware calibrated with water.[3]

# Crystal Structure Determination by Single-Crystal X-ray Diffraction

While a specific detailed experimental protocol for **sodium tetrafluoroborate** was not found in the provided search results, a general procedure for single-crystal X-ray diffraction is outlined below, based on common laboratory practices.

- Crystal Selection: A suitable single crystal of **sodium tetrafluoroborate**, grown from an aqueous solution, with dimensions of approximately 0.1-0.3 mm in all directions, would be selected under a microscope.
- Data Collection:
  - The crystal would be mounted on a goniometer head.
  - X-ray diffraction data would be collected using a diffractometer equipped with a Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ) radiation source.
  - The data collection is typically performed at a controlled temperature, often low temperature (e.g., 100 K or 123 K), to minimize thermal vibrations.<sup>[7]</sup>
  - A series of diffraction images would be collected over a range of crystal orientations.
- Structure Solution and Refinement:
  - The collected data would be processed to determine the unit cell parameters and space group.
  - The crystal structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on  $F^2$ .
  - All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms, if present, would be placed in calculated positions and refined using a riding model.

## Thermal Analysis by DSC and TGA

A specific, detailed experimental protocol for the thermal analysis of **sodium tetrafluoroborate** was not found in the search results. A general procedure for conducting DSC and TGA is

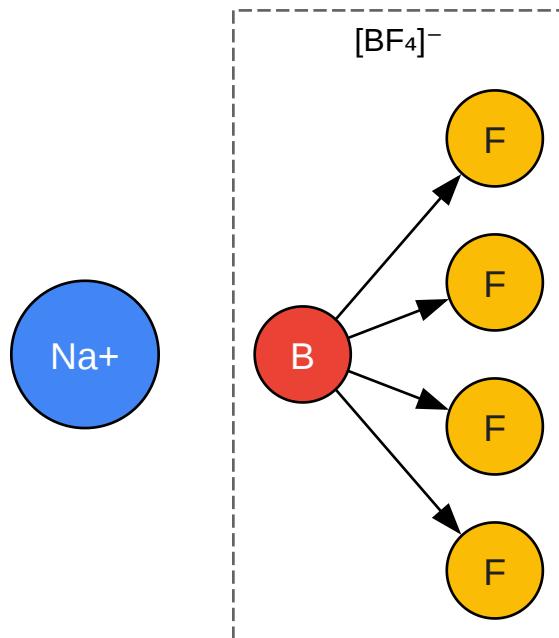
provided below.

- **Instrumentation:** A simultaneous thermal analyzer (TGA/DSC) or separate TGA and DSC instruments would be used.
- **Sample Preparation:** A small amount of the crystalline **sodium tetrafluoroborate** sample (typically 2-10 mg) would be weighed into an appropriate crucible (e.g., alumina or platinum).
- **Thermogravimetric Analysis (TGA):**
  - The sample would be heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature above the decomposition point (e.g., 500 °C).
  - The mass of the sample is recorded as a function of temperature to determine the decomposition temperature and mass loss.
- **Differential Scanning Calorimetry (DSC):**
  - The sample and a reference (an empty crucible) are heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere.
  - The difference in heat flow to the sample and reference is measured as a function of temperature to identify thermal events such as melting and decomposition, and to determine their corresponding temperatures and enthalpies. For arenediazonium tetrafluoroborates, a heating rate of 5 °C/min was used.[\[8\]](#)

## Visualizations

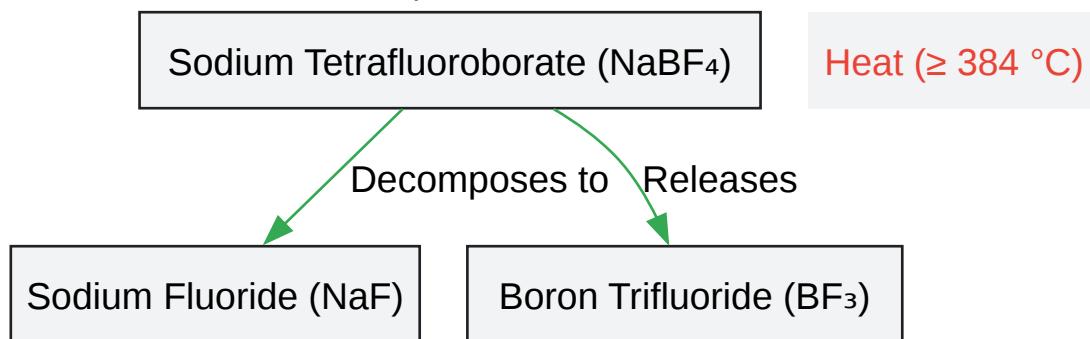
The following diagrams illustrate the structure and decomposition pathway of **sodium tetrafluoroborate**.

## Ionic Structure of Sodium Tetrafluoroborate

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Caption: Ionic structure of **sodium tetrafluoroborate**.

## Thermal Decomposition of Sodium Tetrafluoroborate

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Caption: Thermal decomposition pathway of **sodium tetrafluoroborate**.

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